5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene

CAS No.:

Cat. No.: VC17253897

Molecular Formula: C7H2F4INO3

Molecular Weight: 350.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2F4INO3 |

|---|---|

| Molecular Weight | 350.99 g/mol |

| IUPAC Name | 1-fluoro-4-iodo-5-nitro-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C7H2F4INO3/c8-3-1-5(13(14)15)4(12)2-6(3)16-7(9,10)11/h1-2H |

| Standard InChI Key | FXIZESJTWAXEJK-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=CC(=C1F)OC(F)(F)F)I)[N+](=O)[O-] |

Introduction

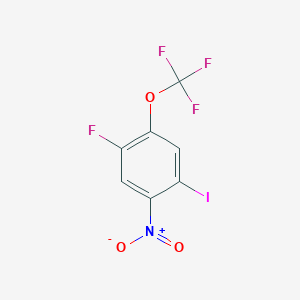

Structural and Molecular Characteristics

5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene belongs to the family of polyhalogenated nitroaromatics, distinguished by its substitution pattern. The benzene core features:

-

A nitro group (-NO₂) at position 1,

-

Iodine at position 2,

-

Trifluoromethoxy (-OCF₃) at position 4,

-

Fluorine at position 5.

The molecular formula is C₇H₂F₄INO₃, with a calculated molecular weight of 351.00 g/mol. The trifluoromethoxy group contributes strong electron-withdrawing effects, while iodine provides a heavy atom useful in crystallography and catalytic applications .

Electronic Effects of Substituents

The -OCF₃ group significantly reduces electron density at the aromatic ring, directing electrophilic substitution to specific positions. Comparative studies with simpler nitrobenzenes (e.g., nitrobenzene) highlight that the trifluoromethoxy group increases lipophilicity (estimated logP ~2.8) compared to methoxy analogs (logP ~1.85) . This property enhances membrane permeability but reduces aqueous solubility, a critical factor in pharmaceutical design.

| Halogen | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| I | ICl/HNO₃ | 0–25°C | 65–75 |

| Br | Br₂/FeBr₃ | 50°C | 80–85 |

| Cl | Cl₂/AlCl₃ | 25°C | 70–78 |

Data extrapolated from analogous systems .

Reactivity and Functionalization

The compound’s reactivity is dominated by the nitro group’s electron-withdrawing effects and the iodine atom’s role as a leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The iodine at position 2 facilitates SNAr reactions with amines, alkoxides, or thiols. For instance, reaction with piperidine in dimethylformamide (DMF) at 80°C replaces iodine with secondary amines, yielding derivatives with modified biological activity .

Reduction of Nitro Group

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reductions (SnCl₂/HCl) convert the nitro group to an amine, enabling access to aniline intermediates. These are valuable precursors for heterocyclic compounds, such as benzodiazepines or quinazolines .

Comparative Analysis with Structural Analogs

To contextualize its properties, 5-Fluoro-2-iodo-4-(trifluoromethoxy)nitrobenzene is compared to two related compounds:

Table 2. Structural and Physicochemical Comparison

Key observations:

-

The target compound’s -OCF₃ group increases lipophilicity compared to methyl (-CH₃) analogs .

-

Bromine substitution (as in ) further elevates logP but reduces solubility due to higher molecular weight .

Challenges in Industrial Synthesis

Scale-up production faces hurdles such as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume